4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules . The pyrazolo[3,4-d]pyrimidine scaffold is known for its presence in naturally occurring nucleosides, which exhibit antitumor, antiviral, and other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a two-step process starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . The first step involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: These reactions may involve common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can yield various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in nucleotide synthesis and DNA replication . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution reactions makes it a versatile intermediate for synthesizing a wide range of derivatives with potential pharmacological activities .
Properties
CAS No. |
1211585-29-3 |
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Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4-chloro-6-(chloromethyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N4/c1-3-5-6(9)10-4(2-8)11-7(5)13-12-3/h2H2,1H3,(H,10,11,12,13) |
InChI Key |
QMKGHFHIIAKNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)CCl |
Origin of Product |
United States |
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